2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-methyl-3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8-7-10-11(18-8)12(16)15(13(17)14-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUDHRQAKPSYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves:
- Starting from 3-amino-thiophene-2-carboxylate derivatives or related aminothiophene compounds.
- Cyclization reactions with carbonyl-containing reagents or formamide derivatives.
- Introduction of the mercapto group (–SH) at the 2-position of the thienopyrimidine ring.
- Incorporation of the phenyl substituent at the 3-position via condensation or substitution reactions.
This approach leverages the reactivity of the amino group on the thiophene ring and the electrophilic carbonyl or isothiocyanate reagents to form the fused pyrimidine ring system.
Detailed Preparation Methods
Cyclization of Aminothiophene-2-carboxylate Derivatives
One common route involves the cyclization of 3-amino-thiophene-2-carboxylates with formamide or formamide derivatives under heating conditions:
- Procedure: The aminothiophene substrate is treated with an excess of formamide at elevated temperatures (often >150°C), promoting condensation and ring closure to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
- Yields: This method typically yields the target compounds in moderate to good yields (60–97%), depending on substituents on the thiophene ring and reaction conditions.
- Example: Mild cyclization conditions with formamide have been reported to yield thieno[3,2-d]pyrimidin-4(3H)-one isomers with yields around 60–65%.
Cyclization Using Thiourea or Isothiocyanates
An alternative approach involves the condensation of amino esters or aminothiophenes with phenyl isothiocyanate or phenylthiourea :
- Procedure: Amino esters react with phenyl isothiocyanate in the presence of a base such as potassium carbonate under reflux in solvents like acetonitrile for extended times (e.g., 15 hours).
- Cyclization: Subsequent cyclization is achieved by treatment with alcoholic potassium hydroxide or heating, leading to the formation of the mercapto-substituted thienopyrimidine ring.
- Advantages: This method allows direct introduction of the phenyl substituent at the 3-position and the mercapto group at the 2-position in a controlled manner.
Gewald Reaction-Based Synthesis
The Gewald reaction is employed to synthesize aminothiophene intermediates, which are then cyclized:
- Step 1: Condensation of ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate and elemental sulfur produces diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate.
- Step 2: This intermediate undergoes further reactions such as chloroacetylation and nucleophilic substitution with secondary amines to yield thienopyrimidine derivatives.
- Though this method is more common for thieno[2,3-c]pyridine derivatives, it exemplifies the general strategy of building the thiophene ring followed by pyrimidine ring formation.
Reaction Conditions and Reagents
| Step/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization with formamide | Excess formamide, high temperature (reflux or >150°C) | Yields 60–97%, solvent-free or with formamide solvent |
| Condensation with isothiocyanates | Phenyl isothiocyanate, K2CO3, reflux in acetonitrile | 15 h reflux, followed by alkaline cyclization |
| Cyclization with thiourea | Phenylthiourea, microwave irradiation or reflux | Microwave reduces reaction time, improves yields |
| Alkylation (optional) | Alkyl halides, basic conditions | For substitution on mercapto group if needed |
Research Findings and Yield Data
Summary of Preparation Route
- Starting Material: 3-amino-thiophene-2-carboxylate or related aminothiophene derivatives.
- Condensation: Reaction with phenyl isothiocyanate or formamide to introduce the pyrimidine ring and mercapto group.
- Cyclization: Heating or reflux in suitable solvents (formamide, acetonitrile) with bases (K2CO3, KOH) to close the ring.
- Purification: Recrystallization from ethanol or other solvents to isolate pure compound.
Chemical Reactions Analysis
Types of Reactions
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thienopyrimidine ring.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis:
- The compound serves as a precursor for synthesizing more complex thienopyrimidine derivatives. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.
Biology
- Biological Activity:
- 2-Mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits several biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects: The compound has been explored for its potential to reduce inflammation in biological systems.
- Anticancer Activity: Preliminary research indicates that it may inhibit certain kinases or interact with DNA, suggesting potential anticancer properties .
- 2-Mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits several biological activities:
Medicine
- Therapeutic Applications:
Industrial Applications
- Material Development:
- The unique properties of 2-Mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one make it suitable for developing new materials with specific characteristics like conductivity or fluorescence.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Phenyl vs. Alkyl Substituents : The phenyl group at position 3 (target compound) increases molecular weight and hydrophobicity compared to ethyl-substituted analogs (e.g., 228.33 g/mol in ). This may reduce aqueous solubility but improve lipid membrane permeability.
- Methyl Group Impact : Removal of the 6-methyl group (e.g., 280.34 g/mol ) reduces steric bulk, possibly increasing conformational flexibility and reactivity.
Biological Activity
2-Mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention for its diverse biological activities, which include potential therapeutic applications in various medical fields. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₃H₁₂N₂O₂S₂
- Molecular Weight : 276.38 g/mol
- Structure : The compound features a thienopyrimidine core with a mercapto group and a phenyl substituent.
Anticancer Properties
Research indicates that 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer) : IC₅₀ values suggest potent cytotoxic effects.
- MCF-7 (breast cancer) : Exhibited reduced cell viability at micromolar concentrations.
Table 1 summarizes the cytotoxic effects on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| MCF-7 | 15.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Moderate activity with minimum inhibitory concentration (MIC) of 100 µg/mL.
Table 2 presents the antimicrobial activity data:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 10 |
Anti-inflammatory Effects
In vivo studies have suggested that this compound may possess anti-inflammatory properties. Animal models treated with the compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various thienopyrimidine derivatives, including 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. The study concluded that the compound effectively inhibited tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .
- Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The results indicated that it could serve as a lead structure for developing new antibiotics due to its unique mode of action .
The biological activities of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in inflammatory responses and microbial resistance.
Q & A
Q. What are the standard synthetic routes for preparing 2-mercapto-6-methyl-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, brominated intermediates (e.g., 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one) undergo Sonogashira or Suzuki couplings with alkynes or aryl boronic acids. A representative procedure involves reacting 6-bromo derivatives with ethynylbenzene under Pd(PPh₃)₄ catalysis, yielding 85–90% of cross-coupled products after purification . Solvent choice (e.g., DMF or THF), catalyst loading (2–5 mol%), and temperature (80–100°C) are critical for reproducibility.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Multinuclear NMR (¹H, ¹³C) and HRMS are standard. For example, the ¹H NMR spectrum of a derivative shows characteristic peaks: δ 10.94 ppm (broad singlet for NH), 7.64–7.42 ppm (aromatic protons), and 1.17 ppm (isopropyl methyl groups). ¹³C NMR confirms carbonyl (δ 159.1 ppm) and aromatic carbons (δ 128–131 ppm). HRMS provides exact mass verification (e.g., calculated [M+H]+ 310.1009 vs. observed 310.1003) .
Q. What biological activities are commonly evaluated for this scaffold?
Derivatives are screened for enzyme inhibition (e.g., mPGES-1 for anti-inflammatory applications) and antiparasitic activity (e.g., against Plasmodium falciparum). In vitro assays include:
- Enzyme inhibition : IC₅₀ determination using recombinant mPGES-1 and PGE₂ quantification via ELISA .
- Antiplasmodial activity : SYBR Green assays to measure growth inhibition of P. falciparum 3D7 strain, with chloroquine as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized for Pd-catalyzed cross-coupling reactions involving this scaffold?
Yield optimization requires:
- Pre-activation of catalysts : Use of Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira reactions.
- Protecting group strategy : tert-Butyl or trimethylsilyl groups stabilize intermediates during alkynylation .
- Purification protocols : Trituration in diethyl ether or flash chromatography (e.g., CH₂Cl₂:MeOH 95:5) improves purity without column degradation .
Q. How to resolve contradictions in biological activity data across different assays?
Discrepancies may arise from solubility differences or assay conditions. For example, low aqueous solubility of thieno[3,2-d]pyrimidin-4(3H)-ones can lead to underestimated IC₅₀ values. Mitigation strategies:
Q. What structure-activity relationship (SAR) trends enhance mPGES-1 inhibition?
Key SAR findings:
Q. How can the thiol (-SH) group be functionalized to improve stability while retaining bioactivity?
Thiol protection with tert-butyl or acetyl groups prevents oxidation during storage. Post-synthesis deprotection (e.g., TFA treatment for tert-butyl) restores activity. Alternatively, disulfide bridges with PEG linkers enhance solubility for in vivo studies .
Q. What computational methods support the design of derivatives targeting CDC7 kinase?
Molecular docking (e.g., Glide or AutoDock) using CDC7’s ATP-binding pocket (PDB: 5YXL) identifies favorable interactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
